molecular formula C33H32N6O5S B10822385 4'-methoxy-N,N-dimethyl-3'-{[3-(2-{[2-(2H-1,2,3-triazol-2-yl)benzene-1-carbonyl]amino}ethyl)phenyl]sulfamoyl}[1,1'-biphenyl]-3-carboxamide

4'-methoxy-N,N-dimethyl-3'-{[3-(2-{[2-(2H-1,2,3-triazol-2-yl)benzene-1-carbonyl]amino}ethyl)phenyl]sulfamoyl}[1,1'-biphenyl]-3-carboxamide

Cat. No.: B10822385
M. Wt: 624.7 g/mol
InChI Key: AMTAVIZAVFJXIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Compound 1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of compound 1 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Compound 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound 1 involves binding to the orthosteric pocket of the orexin receptor 2 (OX2R) and stabilizing the active receptor conformation. This binding leads to the activation of downstream signaling pathways that regulate sleep-wake cycles. The molecular targets of compound 1 include the orexin receptors, and the pathways involved are primarily related to the regulation of sleep and wakefulness .

Comparison with Similar Compounds

Compound 1 is unique in its high selectivity and potency for the orexin receptor 2 (OX2R) compared to other similar compounds. Some similar compounds include:

Compound 1 stands out due to its high selectivity for OX2R and its potential therapeutic applications in sleep disorders.

Properties

Molecular Formula

C33H32N6O5S

Molecular Weight

624.7 g/mol

IUPAC Name

N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]phenyl]ethyl]-2-(triazol-2-yl)benzamide

InChI

InChI=1S/C33H32N6O5S/c1-38(2)33(41)26-10-7-9-24(21-26)25-14-15-30(44-3)31(22-25)45(42,43)37-27-11-6-8-23(20-27)16-17-34-32(40)28-12-4-5-13-29(28)39-35-18-19-36-39/h4-15,18-22,37H,16-17H2,1-3H3,(H,34,40)

InChI Key

AMTAVIZAVFJXIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)CCNC(=O)C4=CC=CC=C4N5N=CC=N5

Origin of Product

United States

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